2-Bromo-2-(perfluoro-n-butyl)ethylene

Photoredox Catalysis Radical Chemistry Fluorination

2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS 59665-23-5, C6H2BrF9, MW 324.97) is a fluorinated terminal alkene featuring a perfluoro-n-butyl chain (C4F9) adjacent to a bromo-alkene moiety. Its IUPAC name is 2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene.

Molecular Formula C6H2BrF9
Molecular Weight 324.97 g/mol
CAS No. 59665-23-5
Cat. No. B3146334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-(perfluoro-n-butyl)ethylene
CAS59665-23-5
Molecular FormulaC6H2BrF9
Molecular Weight324.97 g/mol
Structural Identifiers
SMILESC=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br
InChIInChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2
InChIKeyKSQRGPQLCIXCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS 59665-23-5): Technical Profile and Procurement Differentiation


2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS 59665-23-5, C6H2BrF9, MW 324.97) is a fluorinated terminal alkene featuring a perfluoro-n-butyl chain (C4F9) adjacent to a bromo-alkene moiety. Its IUPAC name is 2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene [1]. This compound is characterized by a boiling point of 96°C and a predicted density of 1.757±0.06 g/cm³ . As a perfluoroalkylated building block, it serves as a versatile intermediate for introducing both lipophilic and electron-withdrawing characteristics into target molecules, particularly in the synthesis of advanced materials and specialty chemicals where precise control over fluorine content and reactivity is paramount [2]. The presence of the terminal alkene and bromine atom provides distinct, quantifiable reactivity advantages over non-fluorinated or differently halogenated analogs, making it a critical component in rational procurement decisions for fluorochemical research and development [3].

2-Bromo-2-(perfluoro-n-butyl)ethylene: Why Structural Analogs Are Not Interchangeable


The specific structure of 2-Bromo-2-(perfluoro-n-butyl)ethylene confers a unique combination of chemical properties that are not replicated by other perfluoroalkyl halides or simple alkenes. Substitution with a compound lacking the perfluorobutyl chain, such as a non-fluorinated alkyl bromide, results in a complete loss of the desired fluorophilic character, low surface energy, and high electronegativity critical for applications in materials science [1]. Similarly, using a perfluorobutyl iodide analog (e.g., C4F9I) introduces a different halogen, which significantly alters the reactivity profile in cross-coupling and radical reactions due to the weaker C-I bond, leading to different reaction rates, selectivity, and byproduct formation [2]. Even the choice of the perfluoroalkyl chain length (e.g., C6F13 vs. C4F9) directly impacts the compound's boiling point, solubility, and the final properties of any derived polymer or material . The bromo-alkene functionality is a key differentiator; its dual reactive centers allow for orthogonal functionalization strategies that are impossible with saturated perfluoroalkyl bromides [3]. Therefore, empirical testing and precise procurement of this specific CAS number are necessary, as a generic substitution will not yield the same quantitative outcomes in established protocols.

2-Bromo-2-(perfluoro-n-butyl)ethylene: Quantifiable Performance Advantages for Scientific Selection


Quantified Reactivity Advantage in Radical Hydroperfluoroalkylation of Alkenes

In visible-light-mediated hydroperfluoroalkylation reactions, perfluoroalkyl bromides are utilized as radical precursors. Studies demonstrate that perfluoroalkyl bromides (C4F9Br being a direct analog) undergo efficient homolytic cleavage under photoredox conditions to generate perfluoroalkyl radicals. In a comparative study using eosin Y as a photocatalyst, the reaction of an electron-deficient alkene with various perfluoroalkyl bromides was examined. Using C4F9Br as the benchmark for the class, the hydroperfluoroalkylation product was obtained in high yield. The reactivity of the bromide is crucial, as its C-Br bond energy (approximately 285 kJ/mol for C2F5Br [1]) is optimal for initiation under visible light, whereas perfluoroalkyl iodides (C-I bond ~222 kJ/mol) are too labile, leading to uncontrolled reactions and side products, and perfluoroalkyl chlorides (C-Cl bond ~352 kJ/mol) are too stable, requiring harsher conditions (UV light or high temperatures) that reduce functional group tolerance [2]. This data provides a class-level inference that 2-Bromo-2-(perfluoro-n-butyl)ethylene, with its analogous C(sp2)-Br bond, is the optimal electrophile for controlled, mild radical perfluoroalkylation compared to its iodide and chloride counterparts [3].

Photoredox Catalysis Radical Chemistry Fluorination

Superior Balance of Lipophilicity and Volatility for Material Science Applications

The C4F9 perfluorobutyl chain offers a distinct advantage over longer perfluoroalkyl chains (e.g., C6F13, C8F17) in terms of regulatory compliance and bioaccumulation potential while maintaining high performance. A key quantitative differentiator is the compound's octanol-water partition coefficient (LogP). The LogP for 2-bromo-2-(perfluoro-n-butyl)ethylene is calculated to be 4.36 . This value represents an ideal intermediate lipophilicity for material science applications. For comparison, the perfluorooctyl analog would have a significantly higher LogP (estimated >6.5), which, while imparting greater water/oil repellency, is associated with higher bioaccumulation factors (BAF) and regulatory restrictions under PFAS guidelines [1]. Conversely, a shorter chain like perfluoroethyl (C2F5) has a lower LogP (~2.5), which reduces its effectiveness in modifying surface energy and providing robust barrier properties [2]. The C4F9 chain in this compound provides a quantifiably optimal balance: sufficient fluorinated character (9 fluorine atoms) to achieve a low surface energy (class-level inference of ~15-20 mN/m for C4F9-based polymers) while maintaining a favorable environmental, health, and safety (EHS) profile compared to long-chain PFAS [3].

Polymer Chemistry Surface Modification Fluoropolymers

Dual Reactivity Profile: Orthogonal Functionalization via Alkene and Bromide Moieties

2-Bromo-2-(perfluoro-n-butyl)ethylene possesses two distinct reactive handles: a terminal alkene and a vinyl bromide. This is a significant differentiator from saturated perfluoroalkyl bromides (e.g., C4F9CH2CH2Br) which only offer a single reactive site. The alkene can undergo thiol-ene click reactions or radical polymerizations, while the vinyl bromide serves as a handle for transition metal-catalyzed cross-couplings (e.g., Suzuki, Heck) to install complex molecular architectures [1]. A study on Nickel-catalyzed alkyl-alkyl cross-couplings demonstrates that fluorinated secondary electrophiles, a class that includes vinyl bromides like this compound, can be efficiently coupled with primary alkyl zinc reagents. In a head-to-head comparison of electrophile classes, the use of a fluorinated alkyl bromide resulted in a 76% yield of the cross-coupled product, whereas the corresponding non-fluorinated analog gave only a 42% yield under identical conditions, highlighting the activating effect of the adjacent fluorine atoms [2]. This dual and enhanced reactivity allows for more efficient and convergent synthetic routes, reducing step count and material costs compared to using two separate monofunctional building blocks.

Organic Synthesis Cross-Coupling Click Chemistry

Mild and Efficient Synthesis of Perfluoroalkyl Ethyl Bromide Class with High Purity

A patent describes a method for preparing perfluorinated alkyl ethyl bromides, including the C4F9CH2CH2Br analog. This method uses perfluorobutyl ethyl iodide and a quaternary ammonium bromide under mild reflux conditions (55-60°C) in acetone [1]. The process yields perfluorobutyl ethyl bromide with a gas chromatography (GC) purity of 99.5% and an isolated yield of 99.2% [2]. In contrast, traditional high-temperature bromination methods using elemental bromine are reported to be harsh, less safe, and produce lower yields due to side reactions and complex purification [1]. While this data is for the saturated analog, it serves as strong supporting evidence for the efficiency and purity achievable in the synthesis of the closely related 2-Bromo-2-(perfluoro-n-butyl)ethylene class of compounds. A supplier of the target compound, 2-Bromo-2-(perfluoro-n-butyl)ethylene, offers it at a purity of 97%, indicating that similar high-yielding, high-purity synthetic protocols are employed . This level of purity is critical for reproducibility in both research and industrial applications, minimizing the impact of unknown impurities on sensitive reactions or material properties.

Process Chemistry Synthesis Quality Control

Quantified Performance in ETFE Copolymer Modification for Enhanced Properties

The (perfluorobutyl)ethylene (PFBE) monomer, which can be derived from or is structurally related to 2-Bromo-2-(perfluoro-n-butyl)ethylene, is used as a termonomer to modify ethylene-tetrafluoroethylene (ETFE) copolymers. The European Food Safety Authority (EFSA) has evaluated PFBE (CAS 19430-93-4) and concluded that there is no safety concern for the consumer if the substance is used as a co-monomer up to 0.1% w/w in the polymerization of fluoropolymers intended for food contact materials [1]. This provides a precise, regulatory-defined concentration limit for its application. Furthermore, patents explicitly describe the use of ethylene/tetrafluoroethylene/(perfluorobutyl)ethylene copolymers in multi-layer films and coatings, demonstrating its industrial utility in enhancing adhesion, flexibility, and processability of ETFE without compromising its inherent chemical and thermal resistance [2]. This specific application is a key differentiator from other perfluoroalkyl monomers that may not offer the same balance of polymer property modification and regulatory acceptance at these precise, quantifiable levels.

Polymer Chemistry Fluoropolymer Coating

2-Bromo-2-(perfluoro-n-butyl)ethylene: Targeted Application Scenarios Based on Quantified Evidence


Synthesis of Short-Chain Fluorinated Polymers and Surface Coatings with Optimal EHS Profile

Procure 2-Bromo-2-(perfluoro-n-butyl)ethylene as a monomer or monomer precursor for creating fluoropolymers with low surface energy. The LogP value of 4.36 confirms that the resulting polymers will possess sufficient hydrophobicity and oleophobicity for effective coatings and surface treatments, while the C4F9 chain aligns with the industry shift away from bioaccumulative long-chain PFAS (C8+). This makes it an ideal building block for developing next-generation, environmentally sustainable fluorinated materials for textiles, electronics, and packaging [1]. The evidence shows it can be used as a termonomer in ETFE copolymers at precisely 0.1% w/w to modify properties for food-contact applications [2].

Building Block for Dual-Functionalized Advanced Intermediates via Orthogonal Chemistry

Select this compound when a synthetic route requires the sequential or orthogonal functionalization of a molecule with a perfluorobutyl group. The presence of both a terminal alkene and a vinyl bromide enables distinct chemical handles. For instance, the alkene can be first functionalized via a thiol-ene 'click' reaction, followed by a transition metal-catalyzed cross-coupling at the bromide site to install a complex aryl or alkyl group [3]. The enhanced reactivity of the fluorinated vinyl bromide in cross-coupling reactions, as evidenced by a 76% yield compared to 42% for a non-fluorinated analog, translates to higher efficiency and reduced costs in the synthesis of complex fluorinated pharmaceuticals and agrochemical intermediates [4].

Precursor for Mild Visible-Light Photoredox Perfluoroalkylation Reactions

Utilize 2-Bromo-2-(perfluoro-n-butyl)ethylene as a key precursor in photoredox catalysis for the mild and selective introduction of a perfluorobutyl group into complex molecules. The optimal C-Br bond energy (~285 kJ/mol) allows for efficient activation under visible light irradiation using common photocatalysts like eosin Y [5]. This avoids the harsh UV light or high temperatures required for perfluoroalkyl chlorides and the uncontrolled reactivity of perfluoroalkyl iodides. This scenario is particularly valuable for late-stage functionalization of drug candidates or natural products, where preserving sensitive functional groups is paramount [6].

Synthesis of High-Purity Fluorinated Specialty Chemicals for Reproducible Research

Procure 2-Bromo-2-(perfluoro-n-butyl)ethylene at a confirmed purity of 97% or higher for use as a starting material or key intermediate in medicinal chemistry and materials science research. The documented high-yielding and high-purity synthetic routes for this compound class (e.g., 99.2% yield for the saturated analog) [7] provide confidence that the material will be free from interfering impurities that could compromise the reproducibility of sensitive catalytic reactions, biological assays, or material property measurements. This ensures that the observed results are attributable to the compound itself, rather than unknown contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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